molecular formula C19H21N3O3 B2526123 2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034354-88-4

2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2526123
CAS RN: 2034354-88-4
M. Wt: 339.395
InChI Key: ZPKOESDYKWXBRF-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide, also known as EPPA, is a novel compound with potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in scientific research.

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

A study by Chkirate et al. (2019) explored the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes were analyzed for their antioxidant activities, showing that both the ligands and their metal complexes exhibited significant antioxidant properties. The structural analysis revealed supramolecular architectures facilitated by hydrogen bonding interactions, highlighting the compound's potential in developing antioxidant agents and its relevance in coordination chemistry (Chkirate et al., 2019).

Chemoselective Acetylation in Drug Synthesis

Another study by Magadum and Yadav (2018) detailed the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate crucial for the synthesis of antimalarial drugs. This process utilized immobilized lipase as a catalyst, emphasizing the compound's role in facilitating specific biochemical reactions and its importance in medicinal chemistry (Magadum & Yadav, 2018).

Synthesis and Biological Evaluation of Derivatives

El-Wahab et al. (2011) conducted a study on the synthesis, reactions, and biological evaluation of new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus. This research aimed at creating compounds with potential antimicrobial properties, demonstrating the versatility of pyrazole-acetamide derivatives in developing new pharmaceuticals (El-Wahab et al., 2011).

Decarboxylative Claisen Rearrangement

Craig et al. (2005) explored the decarboxylative Claisen rearrangement reactions of various tosylacetates, including furan-2-ylmethyl derivatives, yielding heteroaromatic products. This study underscores the potential of such compounds in synthetic organic chemistry, particularly in generating diverse heteroaromatic structures (Craig et al., 2005).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-25-18-5-3-15(4-6-18)11-19(23)20-8-9-22-13-17(12-21-22)16-7-10-24-14-16/h3-7,10,12-14H,2,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKOESDYKWXBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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